Product packaging for Lopinavir diamide(Cat. No.:CAS No. 667904-94-1)

Lopinavir diamide

Cat. No.: B3061215
CAS No.: 667904-94-1
M. Wt: 608.8 g/mol
InChI Key: GSGYWFIAIGBFSD-AFEGWXKPSA-N
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Description

Contextualization of Lopinavir (B192967) within Antiviral Compound Classes

Lopinavir is a potent antiretroviral agent belonging to the protease inhibitor class of drugs. nih.govnih.gov Protease inhibitors function by blocking the activity of proteases, enzymes that are crucial for the life cycle of certain viruses, including the human immunodeficiency virus (HIV). gpatindia.com The chemical structure of lopinavir, specifically its dicarboxylic acid diamide (B1670390) core, is a key feature that enables it to bind to the active site of the HIV-1 protease, thereby inhibiting its function and preventing the maturation of new, infectious virus particles. nih.govgpatindia.com The molecule is peptidomimetic, meaning it mimics the structure of peptides that are the natural substrates for the protease enzyme. nih.gov

Academic Significance and Research Trajectory of Lopinavir and Related Diamides

The academic significance of lopinavir extends beyond its direct therapeutic applications. Its development and the study of its mechanism of action have provided valuable insights into the structure-activity relationships of protease inhibitors. gpatindia.com The synthesis of lopinavir and its related diamide compounds is a subject of interest in organic and medicinal chemistry, with various synthetic routes being explored to improve efficiency and yield. acs.orggoogle.com

Furthermore, the analysis of impurities and related substances formed during the manufacturing process of lopinavir has become a significant area of research. nih.govresearchgate.net These studies are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). nih.gov The investigation of these related substances, including various diamide derivatives, contributes to a deeper understanding of the chemical stability and reactivity of lopinavir. nih.gov

Definitional Scope of "Lopinavir Diamide" within Chemical and Research Contexts

Within the chemical and research landscape, the term "this compound" specifically refers to a process-related impurity generated during the synthesis of lopinavir. nih.govresearchgate.net This compound is chemically identified as N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethyl-phenoxy)acetamide]. researchgate.net It is one of several related substances that are monitored and controlled during the production of lopinavir to ensure the purity of the final drug product. nih.gov The study of this compound and other related substances is essential for analytical method development and validation in pharmaceutical quality control. synzeal.com

Detailed Research Findings

Research into the impurities of lopinavir has led to the isolation and characterization of "this compound." A study by Raghava Reddy et al. details the synthesis and characterization of this specific compound. nih.gov

Synthesis of this compound

The formation of this compound is linked to the synthetic pathway of lopinavir itself. nih.gov The synthesis of lopinavir involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid. nih.gov this compound can arise from unreacted starting materials or side reactions during this process. nih.gov

A specific synthesis of this compound impurity involves the condensation of a diamine compound with 2,6-dimethylphenoxyacetic acid. nih.gov

Physicochemical and Spectroscopic Data

Detailed analytical techniques have been employed to characterize this compound, providing a clear profile of its physical and chemical properties. nih.gov

Below are interactive data tables summarizing the key findings for this compound:

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC38H44N2O5 nih.gov
Molecular Weight608.8 g/mol nih.gov
Melting Range158–162°C nih.gov
HPLC Purity95.01% nih.gov
Spectroscopic Data for this compound
TechniqueObserved Peaks/SignalsReference
IR (KBr, cm⁻¹)3403, 3302, 3060, 3029, 2923, 2856, 1652, 1529, 1454, 1351, 1306, 1196, 740, 698 nih.gov
¹H-NMR (300 MHz, DMSO-D₆) δ1.65 (m, 2H), 2.14 & 2.16 (2s, 12H), 2.78 & 2.85 (2d, 4H), 3.70 (m, 1H), 3.95 & 4.05 (ABq, 2H), 4.11 (s, 2H), 4.35 (m, 2H), 5.08 (d, 1H), 6.93-7.27 (m, 16H, Ar), 7.52 & 7.86 (2d, 2H) nih.gov
HRMS609.3342 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H44N2O5 B3061215 Lopinavir diamide CAS No. 667904-94-1

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O5/c1-26-13-11-14-27(2)37(26)44-24-35(42)39-32(21-30-17-7-5-8-18-30)23-34(41)33(22-31-19-9-6-10-20-31)40-36(43)25-45-38-28(3)15-12-16-29(38)4/h5-20,32-34,41H,21-25H2,1-4H3,(H,39,42)(H,40,43)/t32-,33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGYWFIAIGBFSD-AFEGWXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667904-94-1
Record name Lopinavir impurity, lopinavir diamide- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667904941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TS-97
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6214X5CP9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Characterization of Lopinavir and Analogous Diamides

Stereoselective Synthesis Pathways for Lopinavir (B192967) Core Structures

The core structure of lopinavir features multiple chiral centers, making its stereoselective synthesis a significant chemical challenge. The absolute configuration of these stereocenters is crucial for the drug's activity. researchgate.net

The synthesis of lopinavir typically involves the construction of a key diamino alcohol core intermediate. One common approach starts from L-phenylalanine. researchgate.net A crucial intermediate in many synthetic routes is (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol. nih.gov Chiral control is often achieved through the use of chiral starting materials, such as amino acids, and stereoselective reactions. researchgate.netnih.gov For instance, diastereoselective nitroaldol reactions and stereoselective hydroazidation of amino enones have been explored to synthesize the core fragment of lopinavir and its precursor, ritonavir (B1064). researchgate.netresearchgate.net

A common intermediate shared in the synthesis of both ritonavir and lopinavir is a diamino alcohol core. acs.org The stereodivergent synthesis of this core allows for the preparation of different stereoisomers, which is essential for developing structure-activity relationships. A key starting material for this core is [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester. manusaktteva.com

Key IntermediateChemical NameRole in Synthesis
1 (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-olPrecursor to the core amino alcohol structure of lopinavir. nih.gov
2 (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acidSide chain that is coupled to the core structure. nih.gov
3 (2,6-dimethylphenoxy)acetic acidAcylating agent for the final step of lopinavir synthesis. nih.gov
4 [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl esterA protected diamino alcohol core used in various synthetic strategies. manusaktteva.com

The synthesis of lopinavir involves several key reaction steps, including amide bond formation and deprotection. In one reported synthesis, (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is first activated with N,N'-carbonyldiimidazole. nih.gov This is followed by condensation with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid to form an intermediate. nih.gov The subsequent step involves debenzylation, commonly achieved using ammonium (B1175870) formate (B1220265) and palladium on charcoal, to yield the free amine. nih.gov This amine is then condensed with (2,6-dimethylphenoxy)acetic acid to produce lopinavir. nih.gov

Optimization of these steps is crucial to maximize yield and minimize impurity formation. For instance, the choice of coupling reagents for the amide bond formation can significantly impact the purity of the product. The use of thionyl chloride to form an acid chloride from 2-(2,6-dimethylphenoxy)acetic acid is one method employed. gpatindia.com The reaction conditions, such as solvent and temperature, are also critical parameters that need to be controlled.

Synthesis and Characterization of Lopinavir Diamide (B1670390) and Other Process-Related Impurities

During the manufacturing of lopinavir, several related substances can be formed. These impurities can arise from starting materials, intermediates, or side reactions. daicelpharmastandards.com Regulatory bodies like the International Conference on Harmonisation (ICH) recommend that impurities present at levels above 0.1% should be identified and characterized. nih.gov

Lopinavir diamide, chemically known as N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethylphenoxy)acetamide], has been identified as a process-related impurity in the synthesis of lopinavir. nih.govresearchgate.net Its structure has been confirmed through various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. daicelpharmastandards.com

Impurity NameChemical Name
This compoundN,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethylphenoxy)acetamide] nih.govresearchgate.net
Lopinavir Dimer-
Lopinavir Carboxymethyl Analog-
Lopinavir Diacylated Impurity-

The formation of this compound originates from an unreacted intermediate. Specifically, if the starting material (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is not fully converted in the subsequent reaction steps, the resulting diamine can undergo double acylation. nih.gov This diamine intermediate can react with two molecules of (2,6-dimethylphenoxy)acetic acid to form the this compound impurity. nih.gov

The synthesis of this compound for characterization purposes involves the condensation of the diamine compound with (2,6-dimethylphenoxy)acetic acid. nih.gov This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. nih.gov

Other process-related impurities in lopinavir synthesis include the lopinavir dimer, which can arise from impurities in the 2,6-dimethylphenol (B121312) starting material, and a diacylated impurity, where acylation occurs on the pyrimidine (B1678525) ring of lopinavir. nih.gov

To minimize the formation of this compound and other impurities, careful control of the reaction conditions and stoichiometry is essential. Ensuring the complete conversion of the (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol intermediate is a key strategy to prevent the formation of the diamine precursor to this compound.

Purification techniques are also employed to remove impurities from the final product. A patented method describes a purification process for lopinavir crude product using a methanol-water solvent system to reduce single impurity contents to below 0.1%. google.com By understanding the formation pathways of these impurities, synthetic routes can be rationally designed and optimized to produce high-purity lopinavir.

Derivatization Strategies for Lopinavir Analogues

The development of lopinavir analogues has been a subject of significant research, aiming to explore structure-activity relationships and identify novel compounds. researchgate.netresearchgate.net These efforts have largely focused on modifying the core diamide structure of lopinavir.

Lopinavir possesses a pseudosymmetric core unit that has been a primary target for structural modification. researchgate.netresearchgate.net Researchers have explored various strategies to alter this central scaffold. One approach involves the replacement of the six-member cyclic urea (B33335) at the P-2 position with different heterocyclic systems. researchgate.net Another significant modification strategy has been the substitution of the 2,6-dimethylphenoxyacetyl group located at the P-2' position with a range of other substituted phenyl or heteroaryl groups. researchgate.netresearchgate.net

Further derivatization has been achieved by incorporating non-aromatic side chains at the P-1 position, moving away from the benzyl (B1604629) groups present in the parent molecule. researchgate.netresearchgate.net A more fundamental alteration to the core scaffold involves replacing the hydroxyethylene moiety, which is crucial for the molecule's interaction with the HIV-1 protease, with a more stable phosphinic group to create novel phosphinic analogs. scirp.org These modifications are instrumental in understanding the structural requirements for biological activity.

The synthesis of lopinavir can sometimes lead to the formation of structurally related substances, which are themselves novel diamide-containing derivatives. nih.gov One such derivative identified during the manufacturing process is "this compound Impurity 9". nih.govresearchgate.net This compound is formed through the condensation of a diamine intermediate with 2,6-dimethylphenoxyacetic acid. nih.gov Its origin is traced to an unreacted diamine precursor that proceeds through the subsequent reaction steps alongside the main synthesis pathway for lopinavir. nih.gov The intentional synthesis and characterization of such process-related substances are crucial for quality control and for a deeper understanding of the reaction chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Profiling in Research

A suite of advanced analytical techniques is employed to confirm the chemical structures and assess the purity of lopinavir and its analogous diamides. These methods provide detailed information on the molecular framework, functional groups, and impurity profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of lopinavir diamides. nih.gov Both one-dimensional (1H and 13C NMR) and two-dimensional NMR techniques are utilized to gain a complete picture of the molecular structure. nih.govresearchgate.net

1H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assembling molecular fragments. nih.gov 13C NMR complements this by providing data on the carbon skeleton of the molecule. nih.govnih.gov For complex structures and for differentiating between closely related isomers, advanced 2D NMR experiments such as Gradient Correlation Spectroscopy (GCOSY), Gradient Heteronuclear Single Quantum Coherence (GHSQC), and Gradient Heteronuclear Multiple Bond Correlation (GHMBC) are applied. nih.govresearchgate.net These techniques allow for the complete and precise assignment of all proton and carbon signals, which is essential for confirming the identity of newly synthesized analogues and impurities. nih.gov

Table 1: Representative 1H NMR Spectroscopic Data for a Lopinavir-Related Diamide Impurity This table is based on data reported for Lopinavir Diacylated Impurity 10, illustrating the type of information obtained from 1H NMR analysis. nih.gov

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
0.742d6HMethyl protons
1.45-1.712m4HMethylene protons
2.15 & 2.242s12HAromatic methyl protons
4.05 & 4.15Abq2HMethylene protons
5.01d1HCH-OH proton
6.93-7.26m16HAromatic protons

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful tool for the identification and purity profiling of lopinavir diamides. nih.gov This technique provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. ijper.org

In LC-MS analysis, the compound is first separated from other components in a mixture by HPLC before being introduced into the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecule, typically forming a protonated molecular ion ([M+H]+), and detects its mass-to-charge ratio (m/z). ijper.org For lopinavir, the [M+H]+ ion is observed at an m/z of approximately 629.8. ijper.org By inducing fragmentation of this parent ion (tandem mass spectrometry or MS/MS), a characteristic pattern of product ions is generated. ijper.org For instance, a major product ion for lopinavir appears at m/z 447.38. ijper.org Analyzing these fragmentation patterns is critical during process development to tentatively identify unknown related substances and impurities before they are synthesized for full characterization. nih.gov

Table 2: Key Mass Spectrometry Data for Lopinavir

Ion TypeMass-to-Charge Ratio (m/z)Description
[M+H]+629.83Parent Ion (Protonated Molecule) ijper.org
Product Ion447.38Major Fragment Ion ijper.org

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in the this compound structure. The technique works by measuring the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies. nih.gov

The FT-IR spectrum of lopinavir and its analogues displays characteristic absorption bands that confirm the presence of key structural features. For example, the stretching vibrations for O-H and N-H groups typically appear as broad peaks in the region of 3300-3400 cm⁻¹. nih.gov The presence of amide functional groups, central to the diamide structure, is confirmed by strong absorption peaks corresponding to the C=O (carbonyl) stretching vibration, which is observed around 1662 cm⁻¹ in related impurities. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Lopinavir and Related Compounds

Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
3300 - 3402StretchingO-H (hydroxyl) and N-H (amide) nih.gov
2870 - 3062StretchingC-H (aliphatic and aromatic) nih.govnih.gov
~1662StretchingC=O (amide carbonyl) nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a cornerstone analytical technique for assessing the purity and establishing the impurity profile of lopinavir and its analogous diamides. The method's high resolution and sensitivity are essential for separating the main active pharmaceutical ingredient (API) from structurally similar process-related impurities and degradation products, which is a critical requirement for quality control in pharmaceutical manufacturing. nih.govbepls.com Regulatory bodies, such as those following the International Conference on Harmonization (ICH) guidelines, mandate the identification and characterization of any impurity present at levels of 0.1% or higher. nih.govresearchgate.net

Validated, stability-indicating HPLC methods are crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. researchgate.net Such methods are developed by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential impurities and demonstrating that the chromatographic system can effectively separate these degradants from the parent compound. researchgate.net

Research findings have detailed the development of various RP-HPLC methods for the analysis of lopinavir. These methods typically employ C8 or C18 stationary phases with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govscispace.com Gradient elution is often utilized to effectively resolve a wide range of impurities with different polarities within a reasonable timeframe. nih.govresearchgate.net Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where lopinavir and its impurities exhibit significant absorbance, such as 210 nm or 240 nm. nih.govresearchgate.net

One validated gradient RP-HPLC method successfully separated and quantified several related substances in lopinavir drug substance at levels ranging from 0.03% to 0.1%. nih.govresearchgate.net This demonstrates the method's capability to control impurities at very low levels. The validation of these analytical methods typically includes assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. researchgate.net

The table below summarizes various HPLC conditions reported in the literature for the analysis of lopinavir, which are applicable for the purity and impurity profiling of analogous diamides.

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm)Gradient of 0.02 M KH₂PO₄ (pH 2.5) and AcetonitrileNot Specified210 nih.govresearchgate.net
Kromasil C18 (250 x 4.6 mm, 5 µm)Phosphate buffer and Acetonitrile (30:70 v/v)1.0220
Hypersil (ODS) C8 (250 x 4.6 mm, 5 µm)Not SpecifiedNot Specified254
Kromosil C18 (150 x 4.5 mm)Methanol and Water (65:35 v/v)0.8265 researchgate.net
Agilent TC C18 (2) (250 x 4.6 mm, 5 µm)Acetonitrile and 0.05 M Phosphoric Acid (55:45 v/v)1.2240 researchgate.net
Phenomenex Luna C18Methanol and 0.1% Formic Acid (80:20 v/v)1.0259 scispace.com

Impurity profiling studies using HPLC coupled with mass spectrometry (LC-MS) have been instrumental in identifying the structures of unknown impurities. nih.gov this compound, specifically N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethylphenoxy)acetamide], has been identified as a process-related impurity during the synthesis of lopinavir. nih.govresearchgate.net The ability of HPLC methods to separate such closely related diamide structures is a testament to their resolving power. The sensitivity of these methods is highlighted by their low limits of detection and quantification, often in the microgram-per-milliliter range, ensuring that even trace-level impurities are accurately monitored. nih.govresearchgate.net

The table below provides an overview of the analytical performance characteristics for a validated HPLC method used for impurity detection in lopinavir.

ParameterFindingReference
SpecificityThe method is able to resolve the main drug from degradation products and process impurities. researchgate.net
Linearity RangeDemonstrated for lopinavir and its impurities, often with a correlation coefficient (r²) > 0.99. researchgate.net
Accuracy (% Recovery)Typically in the range of 99.6% - 101.51%.
Precision (% RSD)Relative Standard Deviation is typically less than 2.0% for assay determination. ukaazpublications.com
Limit of Detection (LOD)Ranges from 0.028 µg/mL to 11.73 µg/mL depending on the specific method and impurity. nih.govukaazpublications.com
Limit of Quantification (LOQ)Ranges from 0.084 µg/mL to 12.22 µg/mL depending on the specific method and impurity. nih.govukaazpublications.com

Molecular Mechanisms of Lopinavir Diamide Action

Inhibition of Viral Proteases: A Molecular Perspective

The antiviral activity of lopinavir (B192967) is primarily attributed to its ability to inhibit viral proteases from two distinct viral families: retroviruses, specifically Human Immunodeficiency Virus type 1 (HIV-1), and coronaviruses.

Lopinavir is a second-generation HIV-1 protease inhibitor designed to improve upon earlier compounds. creative-peptides.com It competitively binds to the active site of the HIV-1 protease, an enzyme essential for cleaving newly synthesized viral polyproteins into functional proteins required for the maturation of new virions. nih.govyoutube.com

Lopinavir's design as a peptidomimetic is central to its inhibitory function. nih.govcreative-peptides.com It incorporates a hydroxyethylene scaffold that mimics the tetrahedral transition state of the natural peptide linkage that HIV-1 protease typically cleaves. nih.govresearchgate.net This non-cleavable analog effectively blocks the enzyme's catalytic activity. nih.gov The central hydroxyl group of this scaffold is crucial as it simulates the transition state of the hydrolysis step and binds to the catalytic aspartic acid residues in the active site of the protease. creative-peptides.com This strategic design allows lopinavir to fit within the enzyme's active site with high affinity. nih.gov

Molecular dynamics simulations have revealed that the binding of lopinavir significantly impacts the structural flexibility and motion of the HIV-1 protease, particularly in the two "flaps" that cover the active site. nih.gov Key residues within the protease, such as Asp25/Asp25', Gly27/Gly27', Ala28/Ala28', Asp29, Ile47/Ile47', Gly49/Gly49', Ile50/Ile50', Val82/Val82', and Ile84/Ile84', have been identified as being crucial for the interaction with lopinavir. nih.gov

A critical aspect of the design of effective protease inhibitors is their selectivity for the viral enzyme over host-cell proteases to minimize off-target effects. Lopinavir has been designed to be highly selective for HIV-1 protease. While specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against mammalian proteases like renin, cathepsin D, and cathepsin E are not extensively detailed in readily available literature, the general principle of peptidomimetic HIV-1 protease inhibitor design involves optimizing interactions with the unique C2-symmetric active site of the viral protease, which differs significantly from the structure of human aspartic proteases. This structural difference forms the basis for the selectivity of inhibitors like lopinavir. The development of selective inhibitors for cysteine proteases, such as some cathepsins, has been a subject of extensive research, highlighting the challenges and strategies for achieving selectivity among homologous proteases. nih.govrsc.org

Lopinavir has also been investigated for its potential to inhibit the main protease (Mpro or 3CLpro) of various coronaviruses, including SARS-CoV and MERS-CoV. nih.govnih.gov The main protease of SARS-CoV-2 is considered a key drug target for treating COVID-19. nih.govmdpi.com While HIV-1 protease is an aspartic protease, coronaviral main proteases like SARS-CoV-2 Mpro are cysteine proteases, presenting a different target profile. acs.org

Computational and in vitro studies have explored the interaction between lopinavir and the SARS-CoV-2 Mpro. The catalytic dyad of this enzyme, consisting of Histidine 41 (His41) and Cysteine 145 (Cys145), is essential for its proteolytic activity and is a primary target for inhibitors. chemrxiv.orgchemrxiv.orgnih.govnih.gov Molecular docking studies have shown that lopinavir can bind to this catalytic dyad. chemrxiv.orgchemrxiv.org For instance, one study reported a minimum binding energy of -10.93 kcal/mol with His41 and -11.45 kcal/mol with Cys145. chemrxiv.orgchemrxiv.org

Further computational analyses have indicated that lopinavir, along with other HIV protease inhibitors, interacts not only with the catalytic His41 but also with other key amino acids such as Methionine 49 (Met49) and Methionine 165 (Met165). nih.govmdpi.com In the SARS-CoV-2 Mpro-Lopinavir complex, interactions have been observed to include a salt bridge with Glutamic acid 166 (Glu166), hydrogen bonds with Serine 46 (Ser46), Asparagine 142 (Asn142), and Glycine 143 (Gly143), and a hydrophobic interaction with His41. nih.gov

Table 1: Key Interactions of Lopinavir with SARS-CoV-2 Mpro Residues
ResidueType of InteractionReference
His41Hydrophobic Interaction, π-π, π-sigma nih.gov
Cys145Binding, π-sulfur chemrxiv.orgchemrxiv.org
Ser46Hydrogen Bond nih.gov
Asn142Hydrogen Bond nih.gov
Gly143Hydrogen Bond nih.gov
Glu166Salt Bridge, Hydrogen Bond nih.gov
Met49Interaction, π-sulfur nih.govmdpi.com
Met165Interaction, Hydrogen Bond nih.govmdpi.com

The binding of lopinavir to viral proteases can induce conformational changes in the enzyme. In the case of HIV-1 protease, mutations leading to drug resistance can cause structural adjustments that affect the binding landscape for lopinavir. nih.gov For coronaviral proteases, molecular dynamics simulations have suggested that the binding of lopinavir can lead to the closing of the flap over the active site of the SARS-CoV 3CLpro. europeanreview.org Similarly, binding of lopinavir to the SARS-CoV-2 Mpro is also expected to induce significant conformational changes. sciety.org However, some in vitro studies have reported that lopinavir and ritonavir (B1064) did not inhibit the Mpro activity of SARS-CoV-2, suggesting that the interactions observed in computational models may not fully translate to effective enzymatic inhibition in all experimental settings. biorxiv.org

Inhibition of Coronaviral Proteases (e.g., SARS-CoV-2 Mpro, MERS-CoV): Comparative Molecular Analysis

Interactions with Host Cellular Enzymes and Transporters at the Molecular Level

Lopinavir diamide (B1670390), a derivative of the HIV protease inhibitor lopinavir, engages in a complex series of interactions with host cellular machinery. These interactions extend beyond its primary therapeutic targets and involve the modulation of key enzymes and transporter proteins, which can significantly influence cellular processes. This section details the molecular mechanisms underlying these interactions, focusing on cytochrome P450 enzymes, efflux transporters, and specific protein synthesis and antiviral pathways.

Modulation of Cytochrome P450 Enzymes (e.g., CYP3A)

Lopinavir is a known substrate and inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes, which are crucial for the metabolism of a vast number of drugs and endogenous compounds. nih.govnih.gov The interaction is significant, as CYP3A enzymes, particularly CYP3A4, are predominantly responsible for the extensive first-pass metabolism of lopinavir, which leads to its low oral bioavailability. nih.govnih.gov Lopinavir itself demonstrates mechanism-based inhibition of CYP3A4. apsf.org

Research has shown that CYP3A is the primary determinant of lopinavir pharmacokinetics. nih.gov In studies using mouse models, the absence of Cyp3a enzymes resulted in a more than 2000-fold increase in the oral bioavailability of lopinavir, highlighting the profound impact of this enzyme on the compound's disposition. nih.gov Both intestinal and hepatic CYP3A activity contribute significantly to this metabolic process. nih.gov

EnzymeInteraction with LopinavirConsequence
Cytochrome P450 3A (CYP3A) Substrate and InhibitorExtensive metabolism of lopinavir, leading to low oral bioavailability. nih.govnih.gov Inhibition of CYP3A can increase plasma concentrations of lopinavir and other co-administered drugs. apsf.org
CYP3A4 Substrate and Mechanism-based InhibitorPrimary enzyme responsible for hepatic and intestinal metabolism of lopinavir. nih.govapsf.org
CYP3A7 Weak InhibitorLopinavir shows significantly weaker inhibition compared to ritonavir (IC50 = 5.88 µM for lopinavir vs. 0.0514 µM for ritonavir). researchgate.net

Inhibition of Efflux Transporters (e.g., P-Glycoprotein, ABCG2, MRP1)

Lopinavir interacts significantly with several ATP-binding cassette (ABC) transporters, which are membrane proteins that actively efflux a wide variety of substrates from cells. This activity is a key factor in multidrug resistance in cancer and affects the absorption and distribution of many drugs. nih.govumkc.edu Lopinavir has been identified as a pan-inhibitor of major ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.gov

Direct evidence confirms that lopinavir is a substrate for both P-gp and MRP2, and its efflux by these transporters can be inhibited by specific modulators. nih.govnih.gov This efflux activity, particularly in the intestine, contributes to lopinavir's poor oral bioavailability by limiting its absorption and increasing its exposure to metabolic enzymes like CYP3A4. nih.gov The coordinated function of CYP3A and efflux transporters like P-gp and MRPs can dramatically lower the bioavailability of compounds that are substrates for both. nih.gov

Recent studies have characterized lopinavir as an inhibitor of ABCG2, with an IC50 value of 25.5 µM. nih.gov This inhibitory action is considered a promising approach to overcoming multidrug resistance in cancer therapy. nih.gov

TransporterAlias(es)Interaction with Lopinavir
P-glycoprotein P-gp, ABCB1, MDR1Substrate and Inhibitor. nih.govnih.govnih.gov
ABCG2 BCRPInhibitor (IC50 = 25.5 µM). nih.gov
MRP1 ABCC1Inhibitor. nih.gov
MRP2 ABCC2Substrate. nih.govnih.gov

The mechanism by which lopinavir inhibits efflux transporters has been investigated. For ABCG2, cell-based analyses, further supported by in silico molecular docking and dynamics simulations, have suggested a non-competitive type of inhibition. nih.gov

Molecular modeling studies have provided insights into the interaction between lopinavir and the ABCG2 transporter. These analyses revealed an overlap of the lopinavir binding site on ABCG2 with that of another investigated drug, ivermectin. nih.gov The interaction primarily involves the E446 residue of the transporter. nih.gov Notably, this binding site is distinct from that of the ABCG2 substrate mitoxantrone, which binds closer to the F436 region. nih.gov

Impact on Protein Synthesis Pathways through Kinase Activation (e.g., AMP-activated protein kinase (AMPK), eEF2 kinase (eEF2K))

Lopinavir has been shown to directly impair protein synthesis, a fundamental cellular process. nih.govnih.gov This effect is mediated through the modulation of key signaling pathways that regulate translational machinery. Specifically, lopinavir treatment leads to a dose- and time-dependent decrease in protein synthesis. nih.gov

The core mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govsahmri.org.au The activation of the AMPK pathway by lopinavir initiates a cascade that affects eukaryotic elongation factor 2 (eEF2), a crucial component of the translation elongation step. nih.govnih.gov

Lopinavir treatment increases the phosphorylation of eEF2. nih.govnih.gov Phosphorylation of eEF2 is known to inhibit its activity, thereby stalling protein synthesis. researchgate.net This increased phosphorylation is a direct consequence of the heightened activity of its upstream regulators, AMPK and eEF2 kinase (eEF2K). nih.govnih.gov Lopinavir was found to increase the phosphorylation and activity of eEF2K. nih.gov

Interestingly, research suggests a dual mechanism for eEF2 regulation by AMPK following lopinavir treatment. AMPK can act indirectly by activating eEF2K, which then phosphorylates eEF2. nih.gov This is supported by findings that an AMPK inhibitor blocked the lopinavir-induced phosphorylation of both eEF2K and eEF2. nih.gov However, studies also indicate that AMPK can directly phosphorylate eEF2, independent of eEF2K. nih.gov

Kinase/FactorEffect of LopinavirDownstream Consequence
AMPK ActivationActivates eEF2K and directly phosphorylates eEF2. nih.gov
eEF2K Increased activity and phosphorylationPhosphorylates eEF2. nih.gov
eEF2 Increased phosphorylationInhibition of activity, leading to decreased protein synthesis. nih.govnih.gov

Modulation of Other Molecular Pathways (e.g., Ribonuclease L (RNase L) Up-regulation in HPV-positive Cells)

Beyond its effects on metabolic enzymes and protein synthesis, lopinavir modulates specific antiviral pathways within host cells. A notable example is its effect on Ribonuclease L (RNase L) in the context of human papillomavirus (HPV)-positive cells. nih.govresearchgate.net RNase L is an interferon-inducible antiviral protein that, when activated, cleaves viral and host RNA, playing a role in the innate immune response. bioworld.comnih.gov

Studies have demonstrated that lopinavir has selective toxicity against HPV-positive cervical carcinoma cells. nih.govresearchgate.net This selective action is linked to its ability to induce an up-regulation of the RNase L protein. nih.gov This finding was confirmed through protein expression arrays, PCR, and western blotting in lopinavir-treated SiHa cervical carcinoma cells. nih.govresearchgate.net

The up-regulation of RNase L appears to be a key mechanism of lopinavir's action against these cells. nih.gov Targeted gene silencing of RNase L in SiHa cells reduced their sensitivity to lopinavir, reinforcing the protein's role in the drug's efficacy. nih.govresearchgate.net The selective toxicity and associated RNase L up-regulation were also observed in E6/E7 immortalized keratinocytes. nih.gov These findings suggest that lopinavir's activity against HPV-positive cells is related to its ability to block viral proteasome activation and subsequently induce the antiviral RNase L pathway. nih.gov

Structure Activity Relationship Sar Studies of Lopinavir Diamide Analogues

Elucidating Key Structural Moieties for Protease Binding Affinity

The binding affinity of lopinavir (B192967) diamide (B1670390) analogues to the HIV-1 protease is dictated by a combination of specific structural components that interact with the enzyme's active site. Understanding these interactions is fundamental to designing more effective inhibitors.

Influence of P1 and P2′ Substituted Groups on Biological Activity

The P1 and P2' positions of lopinavir analogues play a critical role in their interaction with the S1 and S2' pockets of the HIV-1 protease, respectively. Modifications at these sites have a profound impact on the inhibitor's biological activity. Lopinavir possesses benzyl (B1604629) groups at both the P1 and P1' positions, contributing to its pseudosymmetric core. nih.gov

Research on a series of analogues where the P1 benzyl group was replaced with non-aromatic side chains demonstrated the importance of this moiety for potent antiviral activity. Alterations at this position can significantly affect how the inhibitor fits within the hydrophobic S1 pocket of the protease. nih.gov

Similarly, the P2' position, occupied by a 2,6-dimethylphenoxyacetyl group in lopinavir, is a key determinant of its inhibitory potency. rcsb.org Studies involving the substitution of this group with various substituted phenyl or heteroaryl moieties have been conducted to explore the SAR at this position. The interactions between the P2' substituent and the S2' subsite of the protease are crucial for maintaining high binding affinity. rcsb.org

The following table summarizes the impact of various P1 and P2' substitutions on the biological activity of lopinavir analogues.

Analogue/ModificationP1 SubstituentP2' SubstituentBiological Activity (Ki or EC50)
Lopinavir Benzyl2,6-dimethylphenoxyacetylKi = 5 pM, EC50 = 30-35 nM nih.gov
Analogue 1 Non-aromatic side chains2,6-dimethylphenoxyacetylVaries based on specific side chain
Analogue 2 BenzylSubstituted phenyl groupsVaries based on substitution pattern
Analogue 3 BenzylHeteroaryl groupsVaries based on the heteroaromatic ring

Importance of Hydroxyethylene Scaffold Stereochemistry

The hydroxyethylene scaffold is a cornerstone of many protease inhibitors, including lopinavir, as it mimics the transition state of the natural peptide substrate of the HIV-1 protease. nih.gov The stereochemistry of this scaffold is paramount for the inhibitor's activity. The specific arrangement of the hydroxyl group and the adjacent substituents ensures optimal hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Studies on similar protease inhibitors with a hydroxyethylene core have shown that the S-configuration at the P1 position and the R-configuration at the hydroxyl-bearing carbon are crucial for potent inhibition. nih.gov This precise stereochemical arrangement allows the inhibitor to fit snugly into the binding pocket and interact effectively with the catalytic aspartate residues of the protease. Any deviation from this optimal stereochemistry can lead to a significant loss of inhibitory activity.

Impact of Side Chain Modifications on Molecular Interactions and Potency

Effects of Alkyl and Halogen Substitutions on Aromatic Rings

The introduction of alkyl and halogen substituents onto the aromatic rings of lopinavir analogues can modulate their electronic properties and steric interactions within the protease binding pockets. For instance, substitutions on the P2 and P2' phenyl rings have been shown to significantly affect binding affinity and antiviral potency. nih.gov

In general, compounds with 3-substituted phenyloxazolidinones at the P2 position exhibited higher binding affinities compared to their 2- and 4-substituted counterparts. nih.gov This suggests that the position of the substituent on the aromatic ring is critical for establishing favorable interactions within the S2 binding pocket. Halogen substitutions, in particular, can alter the charge distribution and potentially form halogen bonds, further influencing the inhibitor's potency.

The following table illustrates the effect of representative substitutions on inhibitor potency.

AnalogueP2 Phenyl SubstitutionP2' Phenylsulfonamide SubstitutionKi (pM)EC50 (nM)
Analogue 4 3-substitutedVaried0.830-35
Analogue 5 2-substitutedVariedLess potent than 3-substitutedLower potency
Analogue 6 4-substitutedVariedLess potent than 3-substitutedLower potency

Conformational Constraints and Their Role in Inhibitor Potency

Introducing conformational constraints into the structure of lopinavir analogues can be a powerful strategy to enhance their potency. By reducing the flexibility of the molecule, the entropic penalty of binding to the protease can be minimized, leading to a more favorable binding free energy. A conformationally restricted inhibitor is pre-organized into a bioactive conformation, which facilitates a better fit within the rigid active site of the enzyme.

Crystal structures of lopinavir bound to HIV-1 protease reveal a specific, "closed" conformation of the enzyme's flexible flaps over the active site. Inhibitors that can effectively induce and stabilize this closed conformation tend to exhibit higher potency. rcsb.org Therefore, designing analogues with built-in conformational rigidity that complements the bound conformation can lead to a significant improvement in inhibitory activity.

Structure-Based Design Principles for Enhanced Specificity and Potency

The wealth of structural information from X-ray crystallography of HIV-1 protease in complex with inhibitors like lopinavir has been instrumental in guiding the structure-based design of new and improved analogues. rcsb.orgnih.gov This approach allows for the rational design of modifications that can enhance interactions with specific residues in the protease active site.

Key principles of structure-based design for lopinavir diamide analogues include:

Maximizing Hydrophobic Interactions: Modifying substituents to better fill the hydrophobic pockets (S1, S1', S2, S2') of the protease can significantly increase binding affinity.

Optimizing Hydrogen Bonding Networks: Introducing or repositioning functional groups that can form additional hydrogen bonds with the backbone or side chains of the protease residues can enhance inhibitor potency and specificity.

Targeting Conserved Water Molecules: A conserved water molecule often mediates interactions between the inhibitor and the protease flaps. Designing analogues that can displace or effectively interact with this water molecule can lead to improved binding.

Exploiting Enzyme Flexibility: While the active site is relatively rigid, the flexible flaps of the protease offer opportunities for designing inhibitors that can induce a more favorable bound conformation.

By applying these principles, researchers have been able to develop second-generation protease inhibitors with improved potency, better resistance profiles, and more favorable pharmacokinetic properties. nih.gov The continuous exploration of the SAR of this compound analogues remains a vital area of research in the quest for more durable and effective HIV therapies.

Computational Approaches and Molecular Modeling of Lopinavir Diamide Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of Lopinavir (B192967) diamide (B1670390) to its target proteins.

Prediction of Binding Poses and Interaction Energies

Molecular docking simulations have been employed to predict the binding poses and interaction energies of Lopinavir diamide with various protein targets. For instance, in studies involving the main protease (Mpro) of SARS-CoV-2, Lopinavir has shown significant binding affinities. nih.govchemrxiv.org Docking studies revealed that Lopinavir can fit into the active site of the protease, forming key interactions with amino acid residues. nih.govchemrxiv.orgnih.gov

The binding energy, a measure of the affinity between the ligand and the target, is a critical output of docking simulations. Lower binding energies typically indicate a more stable complex. For example, docking studies of Lopinavir against the SARS-CoV-2 receptor-binding domain yielded a binding energy of -5.60 kcal/mol, suggesting a stable interaction. espublisher.com In another study, Lopinavir exhibited a binding affinity of -9.8 kcal/mol with the Omicron RBD. researchgate.net When targeting the catalytic dyad (His41 and Cys145) of the SARS-CoV-2 main protease, Lopinavir showed minimum binding energies of -11.45 kcal/mol with Cys145 and -10.93 kcal/mol with His41. chemrxiv.org

These simulations also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking of Lopinavir into the COVID-19 Mpro binding site revealed four hydrogen bonds with residues such as Glu166, Leu167, and Asn142. farmaceut.org

Binding Energies of Lopinavir with Various Targets
Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
SARS-CoV-2 Mpro-7.00Not specified in provided text
SARS-CoV-2 Spike Protein Receptor Binding Domain-5.60THR:363, ARG:395, TYR:494, PHE:361, SER:362, VAL:394, ILE:489
Omicron RBD-9.8PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172
SARS-CoV-2 Mpro (Cys145)-11.45Cys145
SARS-CoV-2 Mpro (His41)-10.93His41
Candida albicans Sap2-9.0 (unprotonated), -8.6 (protonated)G85, D32, D218, G220, T222

Virtual Screening for Identification of Novel Binding Partners

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com In the context of this compound, virtual screening can be used to explore its potential to interact with a wide range of biological targets beyond its primary use. chemrxiv.org

This approach has been instrumental in repurposing existing drugs for new therapeutic indications. For instance, virtual screening studies have suggested that Lopinavir, among other FDA-approved drugs, could potentially inhibit the papain-like protease (PLpro) of SARS-CoV-2. chemrxiv.org By screening large compound libraries against the structure of a target protein, researchers can identify potential new binding partners for Lopinavir, paving the way for further experimental validation. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Characterizing Protein-Ligand Conformational Changes and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govresearcher.life This powerful tool allows for the characterization of conformational changes, stability of protein-ligand complexes, and the dynamics of ligand binding. nih.govresearcher.liferesearchgate.net

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF)

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics derived from MD simulations to assess the stability and flexibility of a system. github.io

RMSF measures the fluctuation of each individual residue from its average position. github.io High RMSF values indicate regions of the protein that are more flexible, which can be important for ligand binding and protein function. nih.gov Analysis of the Lopinavir-Mpro complex has shown specific fluctuation patterns in amino acid residues, providing insights into the dynamic changes upon drug binding. researchgate.netnih.gov

RMSD and RMSF Data from Lopinavir MD Simulations
SystemSimulation LengthAverage RMSD (Å)Key RMSF Observations
SARS-CoV 3CLpro-Lopinavir Complex2 nsEquilibrated after 600 psAnalysis focused on the flexibility of inhibitor-binding loop regions.
SARS-CoV-2 Mpro-Lopinavir Complex100 nsFollowed a similar stable trend to the apo-protein.Specific residues in the binding site showed notable fluctuations.
SARS-CoV-2 RBD-Lopinavir ComplexNot specifiedStable complex formation confirmed. researchgate.netSpecific RMSF patterns observed for the complex. researchgate.net

Dynamics of Ligand Access to Binding Sites

MD simulations can also be used to study the pathway a ligand takes to access its binding site within a protein. This involves understanding the conformational changes in both the ligand and the protein that facilitate this process. The simulations can reveal transient interactions and energy barriers that the ligand must overcome to bind effectively. For Lopinavir, which is a peptidomimetic molecule, understanding its access to the active site of proteases is crucial for its inhibitory function. nih.gov The flexibility of regions around the binding pocket, as revealed by RMSF analysis, can play a significant role in allowing the ligand to enter and bind. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.comscholarsresearchlibrary.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov

In the context of Lopinavir, QSAR studies can be used to identify the key structural features that contribute to its inhibitory activity. nih.gov By analyzing a series of Lopinavir analogs with varying structures and activities, a QSAR model can be developed. nih.govnih.gov This model can then be used to predict the activity of novel Lopinavir derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.govresearchgate.net For example, a study combined QSAR with molecular docking to design structural analogues of Lopinavir with improved druggable properties against the main protease of SARS-CoV-2. nih.govnih.gov

Correlation of Molecular Descriptors with Biological Activity

No studies correlating the molecular descriptors of this compound with its biological activity through QSAR analysis are publicly available. Such studies would typically involve the calculation of various physicochemical, topological, and electronic descriptors and their statistical correlation with measured biological endpoints.

Design of Structurally Modified Analogues based on QSAR Models

The design of new analogues is predicated on established QSAR models that identify key structural features influencing biological activity. In the absence of such models for this compound, there is no scientific basis for discussing the rational design of structurally modified analogues.

Advanced Free Energy Calculations (e.g., MM-PBSA/GBSA) for Binding Affinity Determination

Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA) are computational methods used to estimate the binding free energy of a ligand to its target protein. Search results did not yield any studies that have applied these methods to determine the binding affinity of this compound to any biological target.

Pharmacophore Model Analysis for Identifying Essential Molecular Features of Inhibitors

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. There is no available research that details the development or analysis of a pharmacophore model derived from or for this compound to identify key inhibitory features.

Molecular Basis of Resistance to Lopinavir Diamide

Identification and Characterization of Protease Mutations Conferring Resistance

Resistance to lopinavir (B192967) is primarily associated with the accumulation of specific mutations within the protease gene. These mutations can alter the enzyme's structure and its interaction with the inhibitor.

Several key amino acid substitutions have been identified in HIV-1 protease that are associated with reduced susceptibility to lopinavir. These mutations often emerge in patients who have experienced treatment with other protease inhibitors. nih.gov The presence of multiple mutations is typically required to confer significant resistance to lopinavir, highlighting its high genetic barrier to resistance. nih.gov

Key lopinavir resistance-associated mutations include:

V82A/F/T: Mutations at this position are frequently observed and are important for conferring high-level resistance. nih.govnih.govasm.org

I54V/L/T/S: This is another common mutation that significantly contributes to lopinavir resistance. nih.govnih.govoup.com

M46I/L: The emergence of mutations at this position is a frequent event in the development of high-level resistance. nih.govoup.comnih.gov

L33F: This mutation is also selected for in the evolution of lopinavir resistance. nih.govoup.com

I50V: While less common, the I50V mutation can emerge, particularly in patients with prolonged detectable viral loads. nih.gov It is also a key mutation in resistance to other protease inhibitors like amprenavir (B1666020). oup.com

V32I: This mutation is also associated with the development of resistance to lopinavir. nih.govaidsmap.com

I47V/A: Changes at this position are also selected for during the evolution of lopinavir resistance. nih.govaidsmap.com

The accumulation of these mutations leads to a stepwise increase in resistance. On average, the 50% inhibitory concentration (IC50) of lopinavir increases by approximately 1.74-fold for each additional mutation in isolates that already contain three or more mutations. asm.orgasm.org

Table 1: Key Amino Acid Substitutions Conferring Lopinavir Resistance

Mutation Position Significance
V82A/F/T 82 Frequently emerges and is important for high-level resistance. nih.govnih.govasm.org
I54V/L/T/S 54 Common mutation significantly contributing to lopinavir resistance. nih.govnih.govoup.com
M46I/L 46 Frequent mutation in the development of high-level resistance. nih.govoup.comnih.gov
L33F 33 Selected for in the evolution of lopinavir resistance. nih.govoup.com
I50V 50 Can emerge with prolonged viral load; also key for amprenavir resistance. nih.govoup.com
V32I 32 Associated with the development of lopinavir resistance. nih.govaidsmap.com
I47V/A 47 Selected for during the evolution of lopinavir resistance. nih.govaidsmap.com

The development of resistance to lopinavir is often influenced by prior exposure to other protease inhibitors. nih.gov Partial resistance accumulated during previous therapies can compromise the genetic barrier to lopinavir resistance. nih.gov This leads to complex mutational patterns that can confer cross-resistance to multiple protease inhibitors. nih.gov For instance, the I84V mutation is a significant primary resistance mutation that causes cross-resistance to most protease inhibitors. nih.gov

Studies have shown that viruses with a higher number of baseline protease inhibitor resistance mutations are more likely to develop further resistance to lopinavir. nih.govasm.org Viruses that display a greater than 20-fold change in susceptibility to lopinavir often contain mutations at residues 10, 54, 63, and 82 and/or 84, in addition to a median of three other resistance-associated mutations. asm.org This underscores the cumulative effect of mutations in developing high-level, multi-drug resistant HIV-1 strains.

Mechanisms of Reduced Drug-Target Interactions in Resistant Strains

The presence of resistance mutations ultimately leads to a reduction in the binding affinity of lopinavir to the HIV-1 protease. This is achieved through several molecular mechanisms that alter the drug-target interaction.

Mutations within the protease enzyme can lead to significant structural rearrangements, altering the conformation of the active site. nih.gov These conformational changes can affect the flexibility and adaptability of the protease, which in turn impacts its interaction with inhibitors. nih.gov The accumulation of both active site and non-active site mutations can cause these structural changes, leading to protease variants with altered conformations. nih.gov Studies have shown that highly mutated protease variants can adopt a more open conformation, which is associated with a loss of tight binding for inhibitors like lopinavir. nih.govfigshare.com These structural deformations can modify the volume and hydrophobicity of the binding pocket, thereby altering ligand binding. researchgate.net

The binding of lopinavir to the active site of HIV-1 protease is stabilized by a network of hydrogen bonds and van der Waals interactions. nih.gov Resistance mutations can disrupt these crucial interactions, leading to a weaker binding affinity. For example, the I54V mutation can lead to the loss of water-mediated hydrogen bonds that link the inhibitor to the flap residues of the protease. mdpi.com Molecular dynamics simulations have indicated that a decrease in van der Waals interactions between the inhibitor and the mutated protease is a primary driver of drug resistance. rsc.org These diminished interactions result from the altered positions of amino acid residues within the binding site, which increases the distance between the inhibitor and the enzyme, thereby weakening the binding.

Strategies to Overcome Resistance: Molecular Design Considerations for Next-Generation Inhibitors

Overcoming drug resistance is a central goal in the development of new antiretroviral agents. Several strategies are being explored in the design of next-generation protease inhibitors to combat lopinavir resistance.

One key strategy is to design inhibitors that are less susceptible to the effects of known resistance mutations. This can be achieved by creating molecules that form more robust interactions with the protease, particularly with the main-chain atoms of the active site, as these are less affected by side-chain mutations. nih.gov Maximizing hydrogen bonds with the protease backbone is a promising approach. nih.gov

Another approach is to develop inhibitors with very high potency. nih.gov An inhibitor with an extremely high affinity for the wild-type enzyme may still be effective against a resistant variant, even with a significant fold-change in susceptibility. nih.gov

The "substrate envelope" concept is another important consideration. This strategy involves designing inhibitors that fit within the consensus volume occupied by the natural substrates of the protease. nih.gov The idea is that mutations that would confer resistance to such an inhibitor would also likely impair the enzyme's ability to process its natural substrates, thus reducing viral fitness.

Furthermore, targeting different and highly conserved regions of the protease, or even host factors essential for viral replication, could provide novel avenues for developing therapies with a higher barrier to resistance. frontiersin.org The development of drugs with novel mechanisms of action, such as maturation inhibitors, represents a significant step in this direction. frontiersin.org

Advanced Biological Target Identification for Lopinavir Diamide

Proteomic and Interactomic Approaches for Novel Target Discovery

Unraveling the complete biological landscape of Lopinavir (B192967) diamide (B1670390) necessitates a deep dive into the cellular proteome and its intricate network of interactions. Proteomic and interactomic approaches offer a powerful lens to identify potential binding partners and pathways affected by the compound.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics can be employed to analyze changes in protein expression levels in cells or tissues upon treatment with Lopinavir diamide. This can reveal proteins whose expression is significantly altered, suggesting their involvement in the compound's biological effects.

Interactome Mapping: To identify direct binding partners, affinity purification-mass spectrometry (AP-MS) can be utilized. In this method, a tagged version of this compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. Furthermore, proximity-dependent labeling techniques, like BioID, can identify proteins that are in close proximity to this compound within a living cell, providing a more dynamic view of its interactions.

These unbiased, large-scale approaches can generate a comprehensive list of candidate targets, paving the way for more focused investigation.

High-Throughput Screening Methodologies for Identifying this compound Binding Partners

High-throughput screening (HTS) allows for the rapid testing of large libraries of molecules to identify those that interact with a specific target. In the context of this compound, HTS can be adapted to identify its binding partners from a vast array of proteins.

Protein Arrays: One HTS approach involves the use of protein microarrays, where thousands of different proteins are immobilized on a solid surface. A labeled version of this compound is then applied to the array, and binding events are detected. This allows for the simultaneous screening of a large portion of the proteome for potential interactions.

Cell-Based Assays: Another HTS strategy utilizes cell-based assays. For instance, a library of cells, each overexpressing a different protein, can be treated with this compound. A reporter system, such as one based on fluorescence or luminescence, can be designed to signal a binding event between the compound and the overexpressed protein.

The data generated from these high-throughput methods provide a valuable starting point for identifying promising this compound binding partners that warrant further investigation.

Computational Target Prediction (e.g., Ligand-Protein Docking, Network Analysis)

In silico methods provide a rapid and cost-effective means to predict potential molecular targets for this compound. These computational approaches leverage the compound's chemical structure to forecast its interactions with known protein structures.

Ligand-Protein Docking: This technique computationally models the interaction between this compound (the ligand) and the three-dimensional structures of various proteins. Docking algorithms predict the preferred binding orientation and affinity of the compound to different protein targets. By screening large databases of protein structures, potential high-affinity binders can be identified.

Network Analysis: Biological network analysis can also be employed to predict targets. By constructing networks of protein-protein interactions and other biological relationships, it's possible to identify key nodes or pathways that are likely to be modulated by a small molecule with the chemical features of this compound. This approach can help to prioritize targets based on their biological significance.

Computational predictions, while powerful, require experimental validation to confirm the predicted interactions.

Validation of Predicted Molecular Targets through In Vitro Biochemical Assays

Once potential molecular targets for this compound have been identified through the aforementioned discovery and prediction methods, rigorous experimental validation is crucial. In vitro biochemical assays are essential for confirming direct binding and characterizing the functional consequences of this interaction.

Binding Assays: A variety of biophysical techniques can be used to directly measure the binding affinity between this compound and a purified target protein. These include methods such as:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.

Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which is altered upon binding, to quantify the interaction.

Functional Assays: Beyond confirming binding, it is critical to assess the functional impact of this compound on its target. If the identified target is an enzyme, enzyme activity assays can be performed in the presence and absence of the compound to determine if it acts as an inhibitor or an activator. For other types of protein targets, such as receptors or ion channels, specific functional assays relevant to their biological role would be employed.

Lopinavir Diamide in Chemical Biology and Research Tool Development

Application as a Molecular Probe for Enzyme Activity and Pathway Studies

Lopinavir's primary role in chemical biology stems from its potent and selective inhibition of viral proteases. It acts as a peptidomimetic molecule, mimicking natural peptide substrates but resisting cleavage by the HIV-1 protease drugbank.commedchemexpress.com. By binding to the active site of this enzyme, Lopinavir (B192967) effectively arrests the maturation of HIV-1, rendering viral particles non-infectious drugbank.com. This well-defined mechanism makes Lopinavir an invaluable probe for studying the kinetics, structure, and drug resistance mechanisms of HIV-1 protease in laboratory settings nih.gov.

Beyond HIV, Lopinavir has demonstrated inhibitory activity against other viral proteases, including the 3C-like protease (3CLpro) of coronaviruses, such as SARS-CoV medchemexpress.comtandfonline.com. This dual activity allows researchers to use Lopinavir to investigate the functional roles of viral proteases in different viral replication cycles and to explore potential broad-spectrum antiviral agents.

Furthermore, Lopinavir has been observed to exhibit selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells. Research indicates that it may inhibit HPV E6-mediated proteasomal degradation of p53 and up-regulate Ribonuclease L (RNASEL) expression in these cells researchgate.net. These findings highlight Lopinavir's utility as a molecular probe for dissecting cellular pathways involved in cancer progression and antiviral defense mechanisms, offering insights into the complex interplay between viruses and host cell machinery.

Table 1: Lopinavir's Enzyme Inhibition Profile

Target EnzymeInhibition TypeIC50 / Ki ValueReference
HIV-1 ProteaseKi1.3–3.6 pM medchemexpress.com
SARS-CoV 3CLproIC5014.2 μM medchemexpress.com
HIV-1 ProteaseKi2–3 orders magnitude worse (for resistant mutant PR10x) nih.gov
Cathepsin BIC5024 ± 7.5 nM asm.org
Cathepsin LIC501.8 ± 0.27 nM asm.org

Strategies for Enhancing Molecular Activity through Advanced Delivery Systems (e.g., Microencapsulation in Research)

Lopinavir's therapeutic efficacy is often limited by its poor aqueous solubility and low oral bioavailability, necessitating co-administration with ritonavir (B1064) to enhance its pharmacokinetic profile tandfonline.comwum.edu.plnih.gov. For research applications, developing formulations that improve solubility, stability, and targeted delivery is crucial for maximizing its utility as a chemical probe and therapeutic agent.

Advanced delivery systems, including various nanoparticle formulations, have been explored to overcome these limitations. Solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid-polymer hybrid systems have demonstrated notable improvements in Lopinavir's bioavailability and drug release characteristics wum.edu.pl. Solid dispersions, utilizing polymeric solubilizers like Soluplus, have also been developed to enhance Lopinavir's solubility in aqueous media tandfonline.com.

Microencapsulation techniques, while not extensively detailed for Lopinavir specifically in the provided search results, represent a significant area for enhancing drug delivery. These methods can protect the active compound, control its release rate, and potentially improve its stability and targeted delivery nih.gov. Research has shown that polymer-based nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) NPs, can significantly increase Lopinavir's permeability and oral bioavailability in preclinical models tandfonline.com. Similarly, Lopinavir-loaded nanocapsules (NCs) have been shown to improve oral bioavailability and antiviral efficacy compared to conventional formulations wum.edu.pl. These advancements in drug delivery are vital for optimizing Lopinavir's performance in various research contexts.

Table 2: Advanced Delivery Systems Enhancing Lopinavir's Properties

Delivery System TypeKey Enhancement AchievedExample Data / FindingReference
Nanoparticle-based Systems (SLNs, NLCs, Hybrid)Improved bioavailability, drug release, lymphatic targetingS-SNEDDS increased LPV BA 2.97-fold vs. pure LPV; 1.54-fold vs. marketed LPV/RTV. wum.edu.pl wum.edu.pl
Solid Dispersions (e.g., with Soluplus)Enhanced solubility in waterSoluplus solubilized Lopinavir in water. tandfonline.com tandfonline.com
Nanoparticles (e.g., PLGA NPs)Increased permeability and oral bioavailabilityPLGA NPs increased Lopinavir permeability and oral bioavailability by 3.04- and 13.9-fold in rats, respectively. tandfonline.com tandfonline.com
Nanocapsules (NCs)Improved oral bioavailability and antiviral efficacyLPV-NCs reduced infectious HIV-1 generation more than Kaletra®, indicating better antiviral efficacy. wum.edu.pl wum.edu.pl
Lopinavir-loaded bioadhesive protein NPsIncreased oral bioavailability (4-fold vs. free LPV suspension; 1.5-fold vs. LPV/RTV)Enhanced oral bioavailability by 4- and 1.5-fold compared to the free lopinavir suspension and lopinavir/ritonavir formulations, respectively. tandfonline.com tandfonline.com
Hydrophobically modified pullulan NPsIncreased bioavailability (twofold); reduced metabolism in the gutThe bioavailability was increased twofold. tandfonline.com tandfonline.com

Utility in Investigating Viral Replication Mechanisms in Laboratory Settings

Lopinavir's primary utility in studying viral replication lies in its direct inhibition of crucial viral enzymes. By targeting the HIV-1 protease, Lopinavir halts the production of mature, infectious viral particles, thereby providing a direct method to investigate the later stages of the HIV replication cycle, including viral maturation and assembly drugbank.commedchemexpress.com. Researchers utilize Lopinavir to understand the functional consequences of protease inhibition on viral particle formation and infectivity in controlled laboratory environments.

Moreover, Lopinavir's activity against coronaviral proteases, such as SARS-CoV 3CLpro, extends its application to studying the replication mechanisms of other significant viral pathogens medchemexpress.comtandfonline.com. By inhibiting these viral enzymes, Lopinavir can disrupt the processing of viral polyproteins essential for viral genome replication and assembly in coronaviruses.

Studies have also employed Lopinavir/Ritonavir in laboratory models to investigate viral pathogenesis and host-virus interactions. For instance, research using Lopinavir/Ritonavir in SARS-CoV-2-infected hamsters, while not demonstrating a direct antiviral effect in that specific context, allowed for the study of how these drugs influence lung pathology kuleuven.be. This indicates Lopinavir's broader utility in understanding the complex interplay between viral replication, host responses, and therapeutic interventions. Furthermore, research into drug resistance mutations in HIV protease, where Lopinavir's inhibition efficacy is altered, provides critical insights into the evolutionary dynamics of viral replication and the development of resistance nih.gov.

Challenges and Future Directions in Lopinavir Diamide Research

Elucidating Complex Polypharmacology and Off-Target Molecular Effects Beyond Primary Antiviral Action

Polypharmacology, the ability of a single drug to interact with multiple targets, is a significant aspect of lopinavir's activity. nih.gov Its primary action is the inhibition of HIV-1 protease, which prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature, non-infectious viral particles. drugbank.com However, research has identified several "off-target" effects, where lopinavir (B192967) interacts with other host and pathogen proteins, leading to a complex pharmacological profile.

These off-target interactions contribute to both the therapeutic potential and the complex drug-drug interaction profile of lopinavir. nih.gov For instance, lopinavir is a known inhibitor of the drug transporter P-Glycoprotein and the metabolic enzyme Cytochrome P450 3A (CYP3A). nih.gov This inhibition is clinically significant, as it forms the basis of its co-formulation with ritonavir (B1064), another protease inhibitor that potently inhibits CYP3A, thereby "boosting" lopinavir's plasma concentrations. nih.gov

Beyond its effects on drug metabolism and transport, lopinavir has demonstrated activity against other biological targets. It has shown selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells, an effect potentially mediated through the inhibition of the proteasome. nih.gov Furthermore, studies in the protozoan parasite Trypanosoma cruzi have revealed that lopinavir can inhibit aspartyl-type peptidase and cruzipain activities, leading to an accumulation of lipid inclusions within the parasite's reservosomes. mdpi.com In the fungal pathogen Candida albicans, lopinavir exhibits antifungal properties by inhibiting secreted aspartic proteases (Saps). nih.gov

Table 1: Documented Off-Target Molecular Effects of Lopinavir Diamide (B1670390)
Affected Target/SystemObserved EffectPotential Application/ImplicationReference
Cytochrome P450 3A (CYP3A)Inhibition of enzymatic activityBasis for pharmacokinetic boosting with ritonavir; high potential for drug-drug interactions. nih.gov
P-Glycoprotein (P-gp)Inhibition of efflux pumpAltered pharmacokinetics of co-administered drugs. nih.gov
Proteasome (in HPV+ cells)Inhibition leading to selective toxicityPotential as an anticancer agent for HPV-positive cancers. nih.gov
Candida albicans Secreted Aspartic Proteases (Saps)Inhibition of proteolytic activityPotential as an antifungal agent. nih.gov
Trypanosoma cruzi Aspartyl-type Peptidase & CruzipainInhibition of enzymatic activityPotential as an antiprotozoal agent for Chagas disease. mdpi.com
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)Inhibition of transporterPotential for drug-drug interactions. nih.gov

Design of Next-Generation Analogues with Improved Molecular Profiles and Resistance Bypassing Capabilities

The clinical utility of lopinavir can be limited by the emergence of drug resistance. Mutations in the HIV-1 protease gene can reduce the binding affinity of the inhibitor, rendering it less effective. nih.gov Key mutations that confer resistance to lopinavir have been identified at multiple residues, including L76V, I54V, and L90M, which can lead to divergent pathways of resistance. nih.govnih.gov

This challenge drives the rational design of next-generation lopinavir analogues. A primary goal is to create molecules that can effectively inhibit these resistant protease variants. Research efforts include modifying the core structure of lopinavir to establish new interactions within the protease active site that are less susceptible to the effects of resistance mutations. One such approach involves replacing the six-member cyclic urea (B33335) in the P2 position of lopinavir with various heterocyclic structures to explore new structure-activity relationships. nih.gov

Improving the molecular profile also involves enhancing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lopinavir itself has poor oral bioavailability and requires co-administration with ritonavir. nih.gov Designing analogues with improved intrinsic bioavailability could reduce the reliance on a pharmacokinetic booster, potentially simplifying treatment regimens and reducing the risk of drug-drug interactions. Pharmacogenetic studies have identified that variants in genes like SLCO1B1 and ABCC2 can influence lopinavir's pharmacokinetics, providing valuable information for the design of new compounds with more predictable behavior across different patient populations. nih.gov

Table 2: Key HIV-1 Protease Mutations Associated with Lopinavir Resistance
MutationSignificanceReference
L76VConfers high-level resistance to lopinavir. nih.gov
I54VFrequently observed in resistance pathways, often in combination with other mutations. nih.govnih.gov
L90MA major protease inhibitor resistance mutation, often part of a resistance pathway distinct from L76V. nih.govnih.gov
V82A/I84VContribute to reduced susceptibility to lopinavir. nih.gov

Development of Novel Research Methodologies for Lopinavir Diamide Studies

Advancements in analytical and computational techniques are crucial for deepening the understanding of this compound. The development of robust research methodologies allows for more precise quantification, characterization of its complex interactions, and the design of improved formulations and analogues.

Chromatographic techniques are fundamental in lopinavir research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are widely used for the sensitive and specific quantification of lopinavir and its metabolites in pharmaceutical formulations and biological matrices. iosrjournals.orgnih.govresearchgate.net These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and stability testing. nih.gov

To address challenges like poor solubility, novel formulation strategies are being developed and studied. The creation of amorphous solid dispersions (ASDs) using techniques like electrospinning is one innovative approach. mdpi.com The characterization of these advanced formulations requires a suite of specialized methodologies, including Differential Scanning Calorimetry (DSC) to assess thermodynamic properties and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug, which is key to its enhanced solubility. mdpi.com

Furthermore, computational and systems biology approaches are becoming increasingly valuable. In silico analysis can help predict potential off-target interactions, as has been demonstrated for other protease inhibitors, providing a roadmap for experimental validation of lopinavir's polypharmacology. nih.gov Additionally, sophisticated pharmacogenetic study designs, which may involve a two-stage discovery and confirmation process, are being employed to identify genetic variants that impact the drug's pharmacokinetic profile. nih.gov The application of Artificial Intelligence (AI) in formulation development represents a future direction that could streamline the optimization of drug delivery systems for lopinavir and its analogues. researchgate.net

Table 3: Methodologies for this compound Research
MethodologyApplicationReference
HPLC & LC-MS/MSQuantification in biological fluids and formulations; pharmacokinetic and stability studies. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC)Analysis of thermodynamic properties of novel formulations like amorphous solid dispersions. mdpi.com
X-ray Diffraction (XRD)Confirmation of the crystalline or amorphous state of lopinavir in different formulations. mdpi.com
Computational BioinformaticsPrediction of off-target binding partners to understand polypharmacology. nih.gov
ADME PharmacogeneticsIdentification of genetic variants influencing drug absorption, distribution, metabolism, and excretion. nih.gov
Artificial Intelligence (AI)Optimization of drug formulation and delivery systems. researchgate.net

Exploration of this compound's Mechanisms in Underexplored Biological Systems

The off-target effects of lopinavir suggest its potential utility beyond antiviral therapy. Research is beginning to explore its mechanisms of action in other pathological contexts, repurposing it as a lead compound against different diseases.

A significant area of exploration is its antifungal activity. Studies have shown that lopinavir can inhibit the growth of the pathogenic yeast Candida albicans. The proposed mechanism involves the inhibition of secreted aspartic proteases (Saps), which are crucial virulence factors for the fungus. nih.gov This inhibition disrupts the fungus's ability to acquire nutrients and damage host tissues, and lopinavir was also shown to negatively influence biofilm formation. nih.gov

Lopinavir's potential as an antiprotozoal agent is also under investigation. In Trypanosoma cruzi, the parasite responsible for Chagas disease, lopinavir and the related protease inhibitor nelfinavir (B1663628) induce the accumulation of crystalloid lipid inclusions within the reservosomes. mdpi.com This is accompanied by the inhibition of key parasitic enzymes, including aspartyl-type peptidases and cruzipain, suggesting a dual impact on proteolysis and lipid metabolism within the parasite. mdpi.com

The anticancer properties of lopinavir represent another promising, yet underexplored, avenue. Initial findings of its selective toxicity against HPV-positive cervical carcinoma cells, possibly through proteasome inhibition, warrant further investigation to elucidate the precise mechanism and evaluate its potential in cancer therapy. nih.gov These explorations highlight a strategic shift towards drug repositioning, leveraging the known pharmacology of established drugs like lopinavir to address unmet needs in other areas of medicine.

Q & A

Q. What analytical methods are validated for quantifying lopinavir in biological samples, and how do stability conditions affect results?

Lopinavir quantification in dried blood spot (DBS) samples requires careful validation due to observed discrepancies between plasma and DBS concentrations (>30% lower in DBS). Stability studies show degradation under prolonged storage or shipment, despite initial stability at room temperature . Methodological steps include:

  • Sample preparation : Use fresh DBS samples for therapeutic drug monitoring (TDM) to minimize degradation.
  • Validation parameters : Assess recovery, matrix effects, and stability under accelerated conditions (e.g., 58°C for 35 minutes).
  • Calibration : Correct for hematocrit variations and validate against plasma standards.

Q. How should clinical trials for lopinavir-based therapies be designed to address viral resistance and efficacy?

Key considerations for trial design:

  • Inclusion criteria : Prioritize patients with confirmed protease inhibitor susceptibility (e.g., HIV or SARS-CoV-2) and exclude those with known resistance mutations .
  • Control groups : Compare lopinavir/ritonavir with standard-of-care regimens (e.g., remdesivir for COVID-19) to isolate antiviral effects .
  • Outcome metrics : Measure viral load reduction, time to clinical improvement, and adverse event rates .

Q. What are the validated protocols for synthesizing lopinavir analogs to study structure-activity relationships (SAR)?

  • Literature review : Use Chemical Abstracts Service and regulatory compendia (USP/NF, BP) to identify synthetic pathways and physicochemical properties .
  • SAR optimization : Modify the diamide backbone to enhance protease binding while monitoring solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data for lopinavir’s antiviral efficacy?

Conflicting results (e.g., limited benefit in COVID-19 vs. promising SARS/MERS data) require:

  • Sensitivity analysis : Stratify data by disease severity, comorbidities, and co-administered drugs (e.g., doxycycline) .
  • Methodological critique : Evaluate limitations in dosing regimens (e.g., 5-day courses vs. extended durations) and sample sizes .
  • Meta-analysis : Pool data from randomized controlled trials (RCTs) and adjust for heterogeneity using random-effects models .

Q. What advanced statistical methods detect safety signals in lopinavir post-marketing surveillance data?

  • Signal detection : Apply Bayesian Confidence Propagation Neural Network (BCPNN) and Reporting Odds Ratio (ROR) to FDA Adverse Event Reporting System (FAERS) data. Focus on gastrointestinal, hepatic, and renal systems .
  • Confounding adjustment : Use multivariate regression to control for ritonavir-boosted pharmacokinetics and drug-drug interactions.

Q. How can in vitro and in vivo models reconcile discrepancies in lopinavir’s degradation kinetics?

  • Accelerated stability testing : Simulate DBS storage conditions (humidity, temperature) and quantify degradation products via LC-MS/MS .
  • Comparative studies : Parallel-test lopinavir stability in plasma vs. DBS matrices under identical conditions to identify matrix-specific degradation pathways.

Q. What frameworks optimize combination therapies involving lopinavir and immunomodulators?

  • SPIDER framework : Define Sample (e.g., immunocompromised patients), Phenomenon (viral rebound), Design (RCT), Evaluation (viral load/CD4 counts), and Research type (mixed-methods) .
  • Synergy assays : Use Chou-Talalay combination indices to quantify interactions between lopinavir and agents like interferons or monoclonal antibodies .

Data Presentation Guidelines

  • Figures : Avoid overloading with chemical structures; prioritize pharmacokinetic curves or dose-response heatmaps .
  • Tables : Include baseline demographics (e.g., age, viral load) and stratification variables (e.g., comorbidities) for transparency .
  • Units : Adhere to SI units and report uncertainties (e.g., 95% confidence intervals for IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.